molecular formula C10H15FN4O2 B1481977 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098121-82-3

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1481977
M. Wt: 242.25 g/mol
InChI Key: DJBBOYGVPGCYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of an aldehyde derivative with a methyl ketone containing sulfonate and sulfonamide moieties, along with ammonium acetate. The use of a catalyst, such as Fe3O4@SiO2@PCLH-TFA, may facilitate the formation of the desired product .

Scientific Research Applications

Novel Triazole Derivatives and Their Potential Uses

Triazole Derivatives as New Drug Prototypes

The synthesis and exploration of triazole derivatives have been a focal point in the search for new drugs. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents and clinical studies have highlighted the potential of triazole derivatives as therapeutic agents, emphasizing the need for efficient, sustainable synthesis methods and the exploration of new prototypes for emerging diseases and resistant microbial strains (Ferreira et al., 2013).

Antibacterial Activity of Triazole-Containing Hybrids

Triazole-containing hybrids have been identified as potent antibacterial agents, particularly against resistant strains such as Staphylococcus aureus. The dual or multiple mechanisms of action of these hybrids, inhibiting crucial bacterial functions such as DNA gyrase and efflux pumps, underscore their importance in developing new antibacterial therapies (Li & Zhang, 2021).

Eco-friendly Synthesis of Triazoles

Advances in the eco-friendly synthesis of triazoles, utilizing microwave irradiation and novel, easily recoverable catalysts, demonstrate a commitment to green chemistry principles in the development of triazole-based compounds. These methodologies offer advantages such as reduced reaction times and higher yields, which are crucial for the sustainable industrial production of drugs and other applications (de Souza et al., 2019).

properties

IUPAC Name

1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBBOYGVPGCYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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